molecular formula C22H24N2O9 B607346 Epioxytetracycline CAS No. 14206-58-7

Epioxytetracycline

Cat. No. B607346
CAS RN: 14206-58-7
M. Wt: 460.44
InChI Key: IWVCMVBTMGNXQD-DVJPNYBFSA-N
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Description

Epioxytetracycline is a degradation product of oxytetracycline formed by the epimerisation of the dimethylamino group at C4 in solution at neutral to acidic pH . It is a metabolite of oxytetracycline and has been found in swine manure compost and wastewater, and is considered a pollutant .


Synthesis Analysis

Oxytetracycline (OTC), from which this compound is derived, is synthesized by a type II polyketide synthase that generates the poly-β-ketone backbone through successive decarboxylative condensation of malonyl-CoA extender units, followed by modifications by cyclases, oxygenases, transferases, and additional tailoring enzymes .


Molecular Structure Analysis

This compound is formed by the epimerisation of the dimethylamino group at C4 in solution at neutral to acidic pH . The molecular formula of this compound is C22H24N2O9 .


Chemical Reactions Analysis

Oxytetracycline, the parent compound of this compound, is synthesized by a type II polyketide synthase that generates the poly-β-ketone backbone through successive decarboxylative condensation of malonyl-CoA extender units .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 460.4 g/mol . It is a degradation product of oxytetracycline formed by the epimerisation of the dimethylamino group at C4 in solution at neutral to acidic pH .

Scientific Research Applications

  • Nanotechnology in Periodontitis : A study used doxycycline (DOX), a tetracycline antibiotic, in a nanostructured gel to prevent alveolar bone loss in rats with experimental periodontal disease. The study found that the doxycycline gel preserved periodontal surface, demonstrating potential applications of tetracyclines in nanotechnology-based dental treatments (Botelho et al., 2010).

  • Mitochondrial Function in Biomedical Research : Tetracyclines like doxycycline have been found to disturb mitochondrial function across various eukaryotic models. This has implications for their use in biomedical research, particularly in gene expression studies using Tet-on/Tet-off systems. The study cautions against extensive use of tetracyclines due to potential confounding effects on experimental results (Moullan et al., 2015).

  • Metabolites in Food Safety : Research identified 4-epioxytetracycline as a metabolite of oxytetracycline in egg yolk and plasma from chickens. This study highlights the relevance of tetracycline metabolites in food safety and animal husbandry (Zurhelle et al., 2000).

  • Impact on Human Cell Lines : A study on doxycycline showed that it alters metabolism and proliferation in human cell lines, shifting towards a more glycolytic phenotype. This finding is significant for researchers using doxycycline in inducible expression systems, suggesting the need for appropriate controls (Ahler et al., 2013).

  • Environmental Impact and Degradation : A study on the behavior of tetracyclines in swine manure composting found that compounds like 4-epioxytetracycline degrade during the composting process. This research is crucial for understanding the environmental impact and degradation kinetics of tetracycline antibiotics in agricultural settings (Wu et al., 2011).

Mechanism of Action

Epioxytetracycline, like other tetracyclines, inhibits cell growth by inhibiting translation. It binds to the 30S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome .

Safety and Hazards

According to the safety data sheet, Epioxytetracycline can cause serious eye irritation and is suspected of damaging the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

(4R,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O9/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31)/t12-,13-,14-,17+,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFJMIVZYSDULZ-DVJPNYBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H]2[C@@H]([C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20873793
Record name 4-epi-Oxytetracycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14206-58-7
Record name 4-Epioxytetracycline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014206587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-epi-Oxytetracycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-EPIOXYTETRACYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73VON8SRY5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What analytical techniques are commonly used to detect and quantify epioxytetracycline?

A1: Several analytical techniques are employed for detecting and quantifying this compound, often in conjunction with oxytetracycline analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC, coupled with various detection methods, is frequently used. Examples include:
    • HPLC with UV detection [, , ]
    • HPLC with fluorescence detection []
    • HPLC with diode-array detection (DAD) [, ]
    • HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) [, , , , , , , ]
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique allows for simultaneous detection and quantification of multiple tetracyclines, including this compound, even at low concentrations. [, , , , , , ]
  • Ultrahigh-Performance Liquid Chromatography with Mass Spectrometry (UHPLC–MS/MS): This method offers increased sensitivity and shorter analysis times for detecting OTC and this compound in complex matrices like sow milk. []
  • Immunochromatographic Test Strip (ICTS): Quantum dot-based ICTS provides a rapid and sensitive approach for on-site screening of oxytetracycline and this compound residues in edible animal tissues. []

Q2: What is known about the pharmacokinetics of this compound in animals?

A5: Research indicates that following oxytetracycline administration to animals, this compound can be detected in various tissues. Studies in sheep show that this compound concentrations in muscle, liver, and kidney were below the European Union's maximum residue limits (MRLs) after specific withdrawal periods following repeated intramuscular oxytetracycline administration. [] Similarly, in broiler chickens, this compound residues were found in feathers for a longer duration than in muscle and liver tissues after oral oxytetracycline treatment. [] This suggests a potential accumulation and persistence of this compound in certain tissues.

Q3: How does the depletion rate of this compound compare to oxytetracycline in animal tissues?

A6: Studies in turkeys indicate that this compound might have a slower elimination rate compared to oxytetracycline in certain tissues. [] While oxytetracycline residues depleted rapidly in muscle, liver, and kidney after treatment cessation, low concentrations of this compound were detected for a longer duration, especially in muscle tissue. [] This difference in depletion rates highlights the importance of considering both compounds when determining withdrawal periods for food safety.

Q4: What are the key parameters considered when validating analytical methods for this compound detection?

A4: Similar to other pharmaceuticals, analytical method validation for this compound detection requires a thorough assessment of several parameters:

  • Selectivity: Ensuring the method can differentiate this compound from other substances present in the sample matrix. [, ]
  • Linearity: Evaluating the linear relationship between the method's response and various this compound concentrations. []
  • Accuracy: Determining the closeness of measured values to the true this compound concentration in the sample. [, ]
  • Precision: Assessing the agreement between repeated measurements of this compound under specified conditions. [, , ]
  • Recovery: Evaluating the efficiency of extracting this compound from the sample matrix. [, ]
  • Sensitivity: Determining the lowest detectable concentration of this compound achievable by the method. [, , ]
  • Stability: Assessing the stability of this compound in both prepared samples and stock solutions under defined storage conditions. []

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